4-Chloro-2-methyl-6-(thiophen-3-yl)pyrimidine
Overview
Description
Synthesis Analysis
Thiophene derivatives, such as “4-Chloro-2-methyl-6-(thiophen-3-yl)pyrimidine”, can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The pyrimidine ring is substituted at the 4th position with a chlorine atom, at the 2nd position with a methyl group, and at the 6th position with a thiophen-3-yl group.
Chemical Reactions Analysis
Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.326±0.06 g/cm3 (Predicted) and a boiling point of 296.2±25.0 °C (Predicted) .
Scientific Research Applications
Synthesis of Anticancer Drug Intermediates
- 4-Chloro-2-methyl-6-(thiophen-3-yl)pyrimidine and its derivatives are crucial in the synthesis of small molecule anticancer drugs. A study by Kou and Yang (2022) demonstrates a rapid synthesis method for such compounds, highlighting their importance as intermediates in anticancer drug development.
Nonlinear Optical (NLO) Applications
- The pyrimidine ring, due to its presence in DNA and RNA, and its derivatives, particularly those including thiophene, have significant applications in nonlinear optics (NLO). A detailed study by Hussain et al. (2020) explores the structural, electronic, and NLO properties of thiopyrimidine derivatives, indicating their potential for high-tech optoelectronic applications.
Antimicrobial Properties
- Compounds derived from this compound show promising antimicrobial properties. Patel and Patel (2017) synthesized various derivatives and evaluated their antibacterial and antifungal activities, suggesting their potential as novel antimicrobial agents.
Charge Transfer Materials
- The derivatives of this compound are also explored for their charge transfer properties. Irfan (2014) conducted a study focusing on the electronic, photophysical, and charge transfer properties of these derivatives, indicating their utility in semiconductor devices.
Quantum Chemical Calculations
- The non-covalent interactions in certain derivatives of this compound have been studied for their chemical properties. Zhang et al. (2018) synthesized and characterized these compounds, providing insights into their potential for various chemical applications.
Anti-Inflammatory and Analgesic Agents
- Some derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Muralidharan et al. (2019) demonstrated the potential of these derivatives in medicinal chemistry.
Safety and Hazards
The safety data sheet for a similar compound, “4-Chloro-2-(methylthio)pyrimidine”, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash face, hands and any exposed skin thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mechanism of Action
Target of Action
It’s worth noting that both pyrimidine and thiophene moieties are found in many bioactive compounds, suggesting that this compound may interact with a variety of biological targets .
Mode of Action
Compounds containing pyrimidine and thiophene groups are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or intermolecular interactions .
Biochemical Pathways
Given the presence of the pyrimidine and thiophene groups, it’s plausible that this compound could influence a range of biochemical processes .
Pharmacokinetics
The compound’s solubility, stability, and other physicochemical properties would likely influence its bioavailability .
Result of Action
Compounds containing pyrimidine and thiophene groups have been associated with a wide range of biological activities, suggesting that this compound could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 4-Chloro-2-methyl-6-(thiophen-3-yl)pyrimidine .
Properties
IUPAC Name |
4-chloro-2-methyl-6-thiophen-3-ylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c1-6-11-8(4-9(10)12-6)7-2-3-13-5-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCCIFHYYLILOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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